(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Overview
Description
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: is a chemical compound characterized by its bromine atom and isoxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of appropriate isoxazole derivatives with bromine sources under controlled conditions. One common method involves the bromination of 4,5-dihydroisoxazole derivatives using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine typically involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity, including enzyme inhibition.
Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: is compared with other similar compounds, such as 3-bromoisoxazole and 4,5-dihydroisoxazole derivatives . Its uniqueness lies in its specific structural features and reactivity profile, which make it suitable for certain applications where other compounds may not be as effective.
Comparison with Similar Compounds
3-bromoisoxazole
4,5-dihydroisoxazole derivatives
Other brominated isoxazole derivatives
This comprehensive overview provides a detailed understanding of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLOZBWSBAUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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